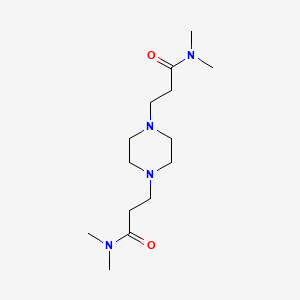
3,3'-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) is a synthetic organic compound that features a piperazine ring substituted with two N,N-dimethylpropanamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) typically involves the reaction of piperazine with N,N-dimethylpropanamide under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of N,N-dimethylpropanamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
科学研究应用
3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(N,N-dimethylpropanamide) involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3,3’-(1,4-Piperazinediyl)bis(1,2-benzothiazole): Similar in structure but contains benzothiazole groups instead of N,N-dimethylpropanamide.
3,3’-(Piperazine-1,4-diyl)bis(1-phenylpropan-1-one): Features phenylpropanone groups, offering different chemical properties and applications.
1,4-Bis(3-aminopropyl)piperazine: Contains aminopropyl groups, commonly used in polymer synthesis and as a curing agent.
Uniqueness
Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
53151-48-7 |
|---|---|
分子式 |
C14H28N4O2 |
分子量 |
284.40 g/mol |
IUPAC 名称 |
3-[4-[3-(dimethylamino)-3-oxopropyl]piperazin-1-yl]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C14H28N4O2/c1-15(2)13(19)5-7-17-9-11-18(12-10-17)8-6-14(20)16(3)4/h5-12H2,1-4H3 |
InChI 键 |
JVPSQAMDGVPYHX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CCN1CCN(CC1)CCC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


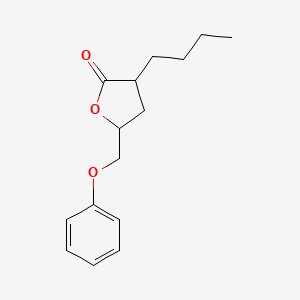
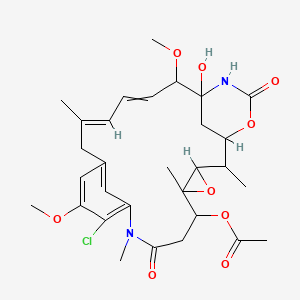
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
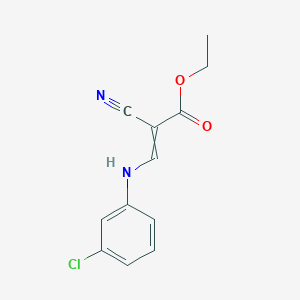
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
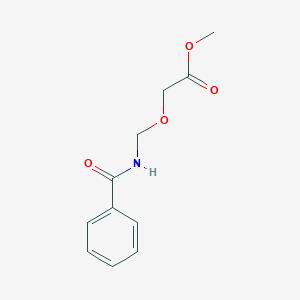
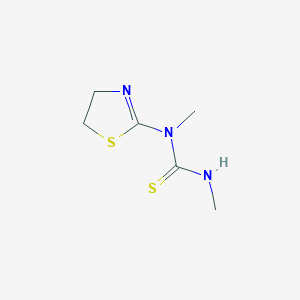
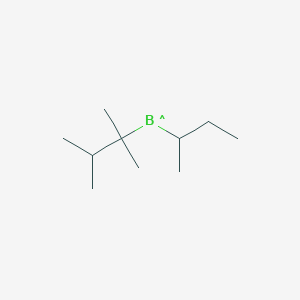
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
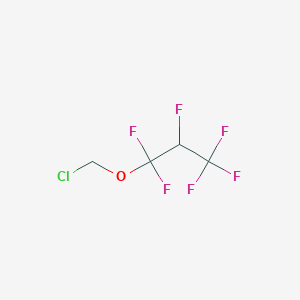
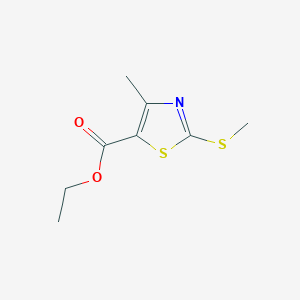
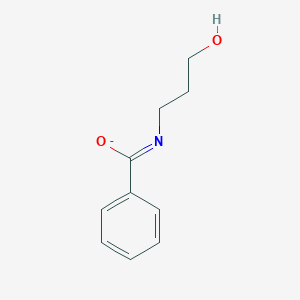
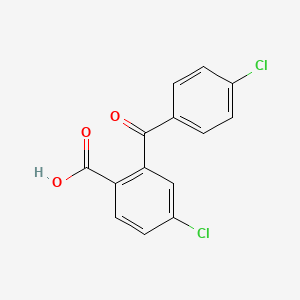
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
